molecular formula C16H20N2O6S2 B2941844 5-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]sulfamoyl}-2-methoxybenzamide CAS No. 2034366-84-0

5-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]sulfamoyl}-2-methoxybenzamide

Cat. No.: B2941844
CAS No.: 2034366-84-0
M. Wt: 400.46
InChI Key: PZYPXNHDMXBQPF-UHFFFAOYSA-N
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Description

5-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]sulfamoyl}-2-methoxybenzamide is a complex organic compound that features a thiophene ring, a sulfamoyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]sulfamoyl}-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . The thiophene derivative is then reacted with an appropriate sulfonamide and methoxybenzamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]sulfamoyl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfamoyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced sulfamoyl derivatives, and substituted benzamide or thiophene derivatives.

Scientific Research Applications

5-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]sulfamoyl}-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]sulfamoyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The thiophene ring and sulfamoyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]sulfamoyl}-2-methoxybenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]sulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6S2/c1-23-14-3-2-12(8-13(14)16(17)20)26(21,22)18-9-15(24-6-5-19)11-4-7-25-10-11/h2-4,7-8,10,15,18-19H,5-6,9H2,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYPXNHDMXBQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)OCCO)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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